molecular formula C21H19NO5S2 B3441893 N-(4-acetylphenyl)-5-(benzenesulfonyl)-2-methylbenzenesulfonamide

N-(4-acetylphenyl)-5-(benzenesulfonyl)-2-methylbenzenesulfonamide

Cat. No.: B3441893
M. Wt: 429.5 g/mol
InChI Key: CWGAJAQZZXQAFD-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-5-(benzenesulfonyl)-2-methylbenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a unique structure with both acetyl and sulfonyl functional groups, making it a subject of interest in various chemical and pharmaceutical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-5-(benzenesulfonyl)-2-methylbenzenesulfonamide typically involves multi-step organic reactions. One common method starts with the acetylation of 4-aminophenyl sulfonamide, followed by sulfonylation with benzenesulfonyl chloride. The reaction conditions often require the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling are also crucial aspects of the industrial process to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-5-(benzenesulfonyl)-2-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids under strong oxidative conditions.

    Reduction: The sulfonyl groups can be reduced to thiols using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of thiols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-(4-acetylphenyl)-5-(benzenesulfonyl)-2-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly as an antimicrobial agent.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-5-(benzenesulfonyl)-2-methylbenzenesulfonamide involves its interaction with bacterial enzymes, inhibiting their function and thereby exerting antimicrobial effects. The sulfonyl groups mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzyme dihydropteroate synthase, leading to competitive inhibition and disruption of folic acid synthesis in bacteria.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetylphenyl)-4-aminobenzenesulfonamide
  • N-(4-acetylphenyl)benzenesulfonamide

Uniqueness

N-(4-acetylphenyl)-5-(benzenesulfonyl)-2-methylbenzenesulfonamide is unique due to the presence of both acetyl and sulfonyl groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic and medicinal chemistry.

Properties

IUPAC Name

N-(4-acetylphenyl)-5-(benzenesulfonyl)-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO5S2/c1-15-8-13-20(28(24,25)19-6-4-3-5-7-19)14-21(15)29(26,27)22-18-11-9-17(10-12-18)16(2)23/h3-14,22H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWGAJAQZZXQAFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)NC3=CC=C(C=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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